molecular formula C9H6BNO2S B591796 (7-Cyanobenzo[b]thiophen-2-yl)boronic acid CAS No. 1119899-37-4

(7-Cyanobenzo[b]thiophen-2-yl)boronic acid

Cat. No.: B591796
CAS No.: 1119899-37-4
M. Wt: 203.022
InChI Key: AKOHCYHBCAFLGM-UHFFFAOYSA-N
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Description

“(7-Cyanobenzo[b]thiophen-2-yl)boronic acid” is a chemical compound with the molecular formula C9H6BNO2S . It is a pale-yellow to yellow-brown solid . It is not intended for human or veterinary use and is for research use only.


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code: 1S/C9H6BNO2S/c11-5-7-3-1-2-6-4-8 (10 (12)13)14-9 (6)7/h1-4,12-13H .


Chemical Reactions Analysis

Boronic acids, including “this compound”, are often used as reagents in various chemical reactions . For instance, they are used in Palladium-catalyzed Suzuki-Miyaura cross-couplings, Copper-catalyzed nitration reactions, and Ferric perchlorate-promoted reactions .


Physical and Chemical Properties Analysis

“this compound” has a molecular weight of 203.03 . It is a solid at room temperature .

Scientific Research Applications

Novel Syntheses and Applications

  • Synthesis of Heterocyclic Compounds : The reaction involving similar thiophene derivatives led to the synthesis of various heterocyclic compounds, including those with thiophene, thiazole, pyrazole, and pyrimidine rings. These compounds demonstrated significant antiproliferative activity against human cancer cell lines, highlighting their potential in antitumor research (H. Shams et al., 2010).

  • Boron-Containing Carboxylic Acids : Research on boron-containing compounds like boronic acids has led to the development of new boron-containing carboxylic acids. These compounds have applications in radionuclide diagnostics and boron neutron capture therapy (BNCT) for cancer treatment (A. V. Prikaznov et al., 2011).

  • Luminescence Sensitization : Thiophenyl-derivatized nitrobenzoic acid ligands, related to boronic acid derivatives, have been used to sensitize Eu(III) and Tb(III) luminescence, showing potential in the development of luminescent materials (Subha Viswanathan & A. Bettencourt-Dias, 2006).

  • Organic Sensitizers for Solar Cells : Molecular engineering of organic sensitizers that include boronic acid derivatives has led to enhanced efficiency in solar cells, demonstrating the role of these compounds in renewable energy technologies (Sanghoon Kim et al., 2006).

  • Detection and Monitoring : Boronic acids have been used in developing sensitive and selective methods for detecting boron-containing compounds, which is essential for monitoring synthetic reactions and detecting compounds on solid supports (Matthew R. Aronoff et al., 2013).

Mechanism of Action

Safety and Hazards

“(7-Cyanobenzo[b]thiophen-2-yl)boronic acid” may cause skin irritation, serious eye irritation, and respiratory irritation . Therefore, it is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .

Future Directions

The future directions of boronic acid research, including “(7-Cyanobenzo[b]thiophen-2-yl)boronic acid”, involve the development of new synthetic methods to create large libraries of diverse and complex small molecules . The discovery of a protease inhibitor underscores the usefulness of this approach . The use of acoustic dispensing technology is expected to further accelerate synthesis and allow access to unprecedented boronic acid libraries .

Properties

IUPAC Name

(7-cyano-1-benzothiophen-2-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BNO2S/c11-5-7-3-1-2-6-4-8(10(12)13)14-9(6)7/h1-4,12-13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKOHCYHBCAFLGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(S1)C(=CC=C2)C#N)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40705148
Record name (7-Cyano-1-benzothiophen-2-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40705148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1119899-37-4
Record name B-(7-Cyanobenzo[b]thien-2-yl)boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1119899-37-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (7-Cyano-1-benzothiophen-2-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40705148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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